N-(4-Aminobenzoyl)-Beta-Alanine
Overview
Description
N-(4-Aminobenzoyl)-Beta-Alanine is an organic compound with the molecular formula C10H12N2O3 It is a derivative of beta-alanine, where the amino group is substituted with a 4-aminobenzoyl group
Mechanism of Action
Target of Action
The primary target of N-(4-Aminobenzoyl)-Beta-Alanine is the Pf-DHFR-TS protein . This protein plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum . Inhibiting this protein can effectively curb the growth of the parasite .
Mode of Action
This compound interacts with its target through a process known as molecular docking . The compound forms bonds with specific amino acids in the active site of the Pf-DHFR-TS protein . For instance, it has been observed to form bonds with Ser108, Ser167, Thr107 (1J3I), and Arg122 (1J3K) . These interactions result in the inhibition of the Pf-DHFR-TS protein .
Biochemical Pathways
The inhibition of the Pf-DHFR-TS protein by this compound affects the biochemical pathways of the malaria parasite . The Pf-DHFR-TS protein is involved in the synthesis of nucleotides required for the parasite’s DNA replication . By inhibiting this protein, the compound disrupts these pathways, thereby hindering the growth and multiplication of the parasite .
Result of Action
The result of this compound’s action is the inhibition of the Pf-DHFR-TS protein, leading to a decrease in the growth and multiplication of the malaria parasite . Among the compounds tested, Df3, a derivative of this compound, showed the highest antimalarial activity against the chloroquine-resistant (Dd2) strain .
Biochemical Analysis
Biochemical Properties
N-(4-Aminobenzoyl)-Beta-Alanine has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been studied for its potential role as an inhibitor of the enzyme dihydrofolate reductase (DHFR) in the malaria-causing parasite Plasmodium falciparum . The interaction between this compound and DHFR could potentially disrupt the parasite’s ability to synthesize DNA, thereby inhibiting its growth .
Cellular Effects
The effects of this compound on cellular processes are largely dependent on the specific cell type and the metabolic pathways present within those cells
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme DHFR . Molecular docking studies have shown that this compound forms hydrogen bonds with several amino acids in the active site of the enzyme, suggesting a potential mechanism of enzyme inhibition .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the synthesis of folic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminobenzoyl)-Beta-Alanine typically involves the reaction of 4-aminobenzoic acid with beta-alanine. One common method includes the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond between the carboxyl group of 4-aminobenzoic acid and the amino group of beta-alanine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild heating conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalysts and optimized reaction conditions are employed to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: N-(4-Aminobenzoyl)-Beta-Alanine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzoyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or halogens for halogenation are employed.
Major Products Formed:
Oxidation: Nitro or hydroxylamine derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated benzoyl derivatives.
Scientific Research Applications
N-(4-Aminobenzoyl)-Beta-Alanine has diverse applications in scientific research:
Comparison with Similar Compounds
N-(4-Aminobenzoyl)-L-Glutamic Acid: Similar in structure but contains an additional carboxyl group, making it more acidic and potentially more reactive in certain biochemical pathways.
4-Aminobenzoic Acid: Lacks the beta-alanine moiety, making it less versatile in forming amide bonds with other molecules.
Uniqueness: N-(4-Aminobenzoyl)-Beta-Alanine is unique due to its combination of the beta-alanine backbone with the 4-aminobenzoyl group, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
3-[(4-aminobenzoyl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-8-3-1-7(2-4-8)10(15)12-6-5-9(13)14/h1-4H,5-6,11H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAXWROFYVPXMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30224136 | |
Record name | N-(4-Aminobenzoyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30224136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7377-08-4 | |
Record name | N-(4-Aminobenzoyl)-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7377-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Aminobenzoyl)-beta-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007377084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Aminobenzoyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30224136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(4-aminobenzoyl)amino]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(4-AMINOBENZOYL)-.BETA.-ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB85LJQ945 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Aminobenzoyl-(beta)-alanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060757 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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